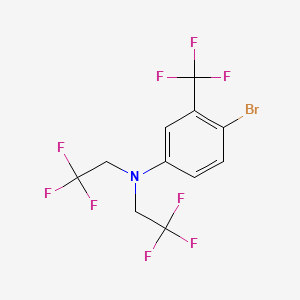![molecular formula C18H10Cl4 B14224679 2,4-Dichloro-1-[4-(2,4-dichlorophenyl)phenyl]benzene CAS No. 500729-82-8](/img/structure/B14224679.png)
2,4-Dichloro-1-[4-(2,4-dichlorophenyl)phenyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-1-[4-(2,4-dichlorophenyl)phenyl]benzene is a chlorinated aromatic compound with the molecular formula C18H10Cl4. This compound is characterized by the presence of multiple chlorine atoms attached to a benzene ring structure, making it a member of the chlorinated biphenyl family. It is known for its stability and resistance to degradation, which makes it useful in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[4-(2,4-dichlorophenyl)phenyl]benzene typically involves the chlorination of biphenyl compounds. One common method is the direct chlorination of biphenyl using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene rings.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction is conducted in a chlorination reactor where biphenyl is exposed to chlorine gas. The process is carefully monitored to control the temperature and reaction time, ensuring high yield and purity of the final product. The resulting chlorinated biphenyl is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions
2,4-Dichloro-1-[4-(2,4-dichlorophenyl)phenyl]benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms, forming less chlorinated biphenyls.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Major Products Formed
Substitution Products: Various substituted biphenyls depending on the nucleophile used.
Oxidation Products: Chlorinated benzoic acids and other oxidation derivatives.
Reduction Products: Less chlorinated biphenyls and biphenyl itself.
科学研究应用
2,4-Dichloro-1-[4-(2,4-dichlorophenyl)phenyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex chlorinated aromatic compounds.
Biology: Studied for its effects on biological systems, particularly its potential toxicity and environmental impact.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly in the area of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of 2,4-Dichloro-1-[4-(2,4-dichlorophenyl)phenyl]benzene involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. It can also interact with cellular membranes, altering their permeability and affecting cell signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenol: A chlorinated derivative of phenol with similar chemical properties.
1,4-Dichlorobenzene: Another chlorinated aromatic compound used in similar industrial applications.
2,4-Dichloro-1-(4-chlorophenyl)benzene: A closely related compound with one less chlorine atom.
Uniqueness
2,4-Dichloro-1-[4-(2,4-dichlorophenyl)phenyl]benzene is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its high stability and resistance to degradation make it particularly valuable in applications requiring long-lasting materials. Additionally, its specific interactions with biological systems make it a compound of interest in toxicological and pharmacological research.
属性
CAS 编号 |
500729-82-8 |
|---|---|
分子式 |
C18H10Cl4 |
分子量 |
368.1 g/mol |
IUPAC 名称 |
2,4-dichloro-1-[4-(2,4-dichlorophenyl)phenyl]benzene |
InChI |
InChI=1S/C18H10Cl4/c19-13-5-7-15(17(21)9-13)11-1-2-12(4-3-11)16-8-6-14(20)10-18(16)22/h1-10H |
InChI 键 |
DHRBRVXQONZYDI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


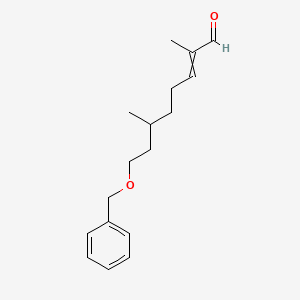
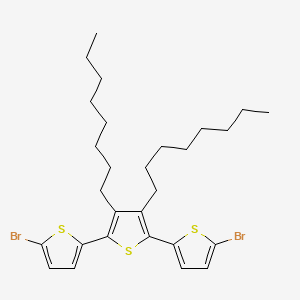

![[3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid](/img/structure/B14224610.png)
![3-Oxo-3-[3-(trifluoromethoxy)anilino]propanoic acid](/img/structure/B14224623.png)
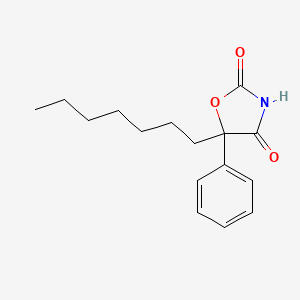
![N-[2-(5-methylpyridin-2-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14224635.png)
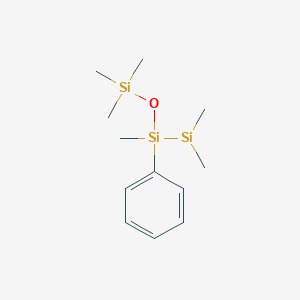
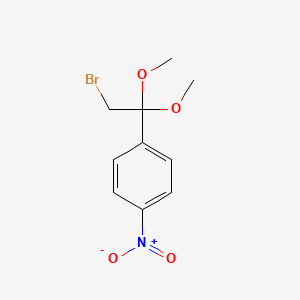
![1-Fluoro-2-[(methylselanyl)methyl]benzene](/img/structure/B14224655.png)

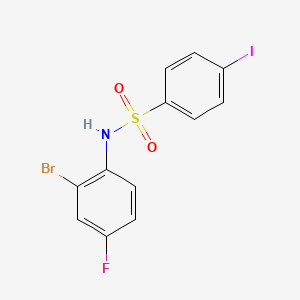
![2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B14224671.png)
